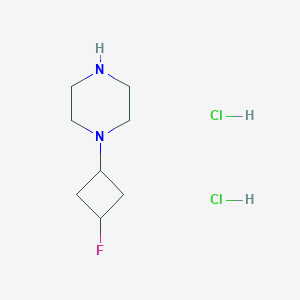
(R)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is a chiral sulfinamide compound. Chiral sulfinamides are often used as intermediates in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both a sulfinamide group and a tetrahydropyran ring makes this compound interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide typically involves the reaction of a chiral sulfinyl chloride with a suitable amine. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Catalysts: Base such as triethylamine or pyridine
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch reactors. The process may include:
Purification: Crystallization or chromatography
Quality Control: NMR, HPLC, and mass spectrometry to ensure enantiomeric purity and chemical integrity
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonamides using oxidizing agents like hydrogen peroxide
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Lithium aluminum hydride, ether
Substitution: Alkyl halides, base
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Substituted sulfinamides
Wissenschaftliche Forschungsanwendungen
Chemistry
Asymmetric Synthesis: Used as a chiral auxiliary in the synthesis of enantiomerically pure compounds
Catalysis: Employed in catalytic reactions to induce chirality
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in the development of chiral drugs
Industry
Material Science: Used in the synthesis of advanced materials with specific chiral properties
Wirkmechanismus
The mechanism of action of ®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide involves its interaction with molecular targets through its sulfinamide group. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide: The enantiomer of the compound, with similar but distinct properties
N-(tert-Butylsulfinyl)imines: Another class of chiral sulfinamides used in asymmetric synthesis
Uniqueness
®-2-Methyl-N-(tetrahydro-4H-pyran-4-ylidene)propane-2-sulfinamide is unique due to its specific chiral configuration and the presence of the tetrahydropyran ring, which imparts distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
(R)-2-methyl-N-(oxan-4-ylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-8-4-6-12-7-5-8/h4-7H2,1-3H3/t13-/m1/s1 |
InChI-Schlüssel |
MWOPTWZOLLLPNB-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)[S@@](=O)N=C1CCOCC1 |
Kanonische SMILES |
CC(C)(C)S(=O)N=C1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


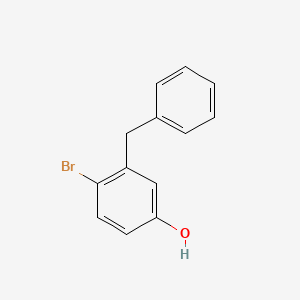


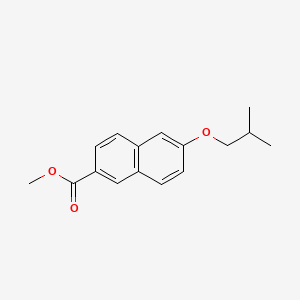
![benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B14025143.png)
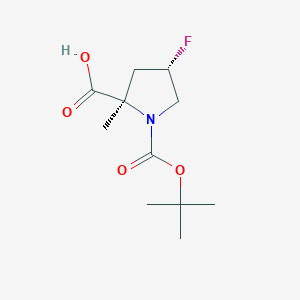
![2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one](/img/structure/B14025149.png)
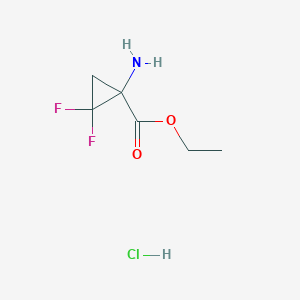

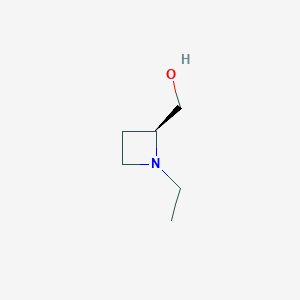
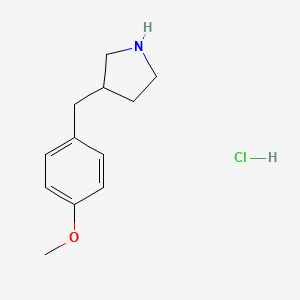
![3-Bromo-2-[(hydroxyimino)methyl]phenol](/img/structure/B14025182.png)
![(1R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14025184.png)
